
2-Bromo-5-(tert-butyl)pyrazine
Overview
Description
“2-Bromo-5-(tert-butyl)pyrazine” is a chemical compound with the molecular formula CHBrN . It is often used as an intermediate in organic synthesis and pharmaceutical processes .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Sandmeyer reaction , which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(tert-butyl)pyrazine” can be represented by the formula CHBrN . More detailed structural information may be obtained through spectroscopic methods .Chemical Reactions Analysis
The Sandmeyer reaction is one of the key reactions involved in the synthesis of compounds like “2-Bromo-5-(tert-butyl)pyrazine”. This reaction is used for the conversion of an aryl amine to an aryl halide .Physical And Chemical Properties Analysis
“2-Bromo-5-(tert-butyl)pyrazine” is a colorless liquid . Its density, boiling point, and other physical properties can be determined through experimental methods .Scientific Research Applications
Suzuki–Miyaura Coupling
“2-Bromo-5-(tert-butyl)pyrazine” can be used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a type of palladium-catalyzed carbon–carbon bond-forming reaction. The SM coupling reaction is widely applied due to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Reactions at the Benzylic Position
The compound can potentially undergo reactions at the benzylic position . These reactions can include free radical bromination and nucleophilic substitution . The benzylic position is particularly reactive due to the stabilization of the intermediate by the aromatic ring .
Synthesis of Pyrazine Derivatives
“2-Bromo-5-(tert-butyl)pyrazine” can be used in the synthesis of pyrazine derivatives . Pyrazine derivatives have a wide range of applications in medicinal chemistry and the development of new pharmaceuticals .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that bromopyrazines are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various depending on the specific reaction conditions and the other reactants involved.
Mode of Action
The mode of action of 2-Bromo-5-(tert-butyl)pyrazine is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, a carbon-carbon bond is formed between two different organic groups, one of which is typically a boron compound. The bromopyrazine compound acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond .
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromo-5-(tert-butyl)pyrazine would depend on the context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, it participates in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .
Pharmacokinetics
Its physical and chemical properties such as boiling point (2543±200 °C) and density (1293±006 g/cm3) have been predicted . These properties, along with others like solubility and stability, would influence its pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of 2-Bromo-5-(tert-butyl)pyrazine’s action would be highly dependent on the specific context of its use. As a reagent in Suzuki–Miyaura cross-coupling reactions, its primary effect would be the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(tert-butyl)pyrazine can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst . Furthermore, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
properties
IUPAC Name |
2-bromo-5-tert-butylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-8(2,3)6-4-11-7(9)5-10-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDHMSITSVLZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(tert-butyl)pyrazine | |
CAS RN |
959238-69-8 | |
| Record name | 2-bromo-5-(tert-butyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(2-phenoxyethyl)carbamoyl]amino}propanamide](/img/structure/B3317310.png)
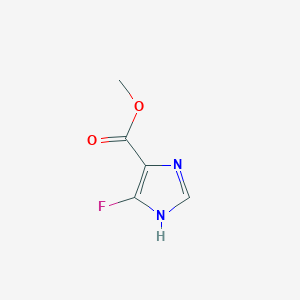
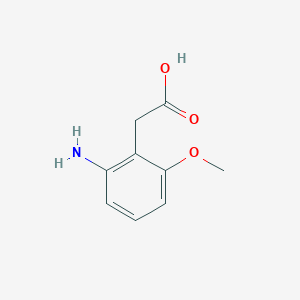
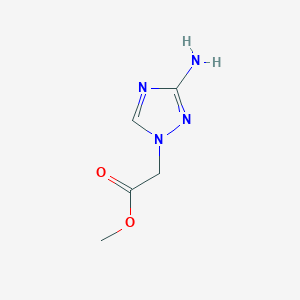
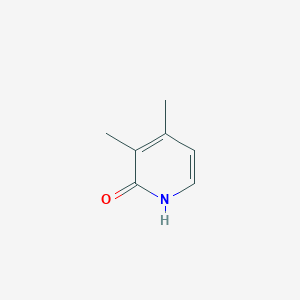
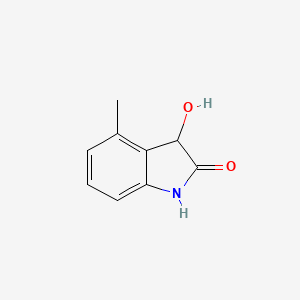
![2-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B3317353.png)
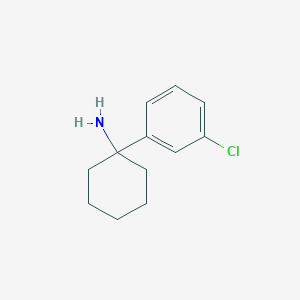



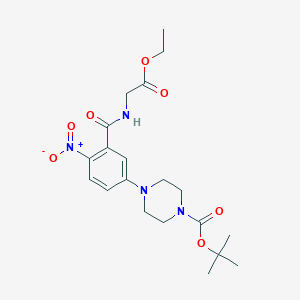
![5-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3317398.png)